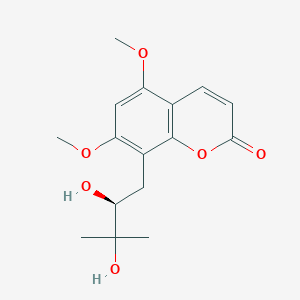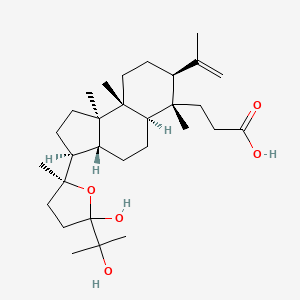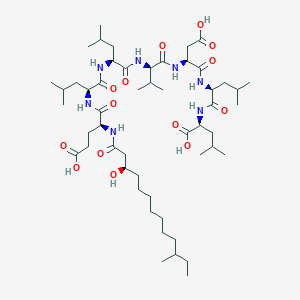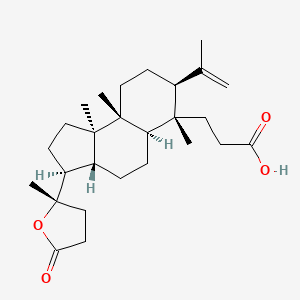![molecular formula C19H21N3O2 B1151900 4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine](/img/no-structure.png)
4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Recently, a series of relatively simple compounds were found to be high-affinity ligands and functional antagonists for the human IP (prostacyclin) receptor. CAY10449 is one of the more potent of these. CAY10449 antagonizes the carbaprostacyclin-induced activation of human neuroblastoma adenylate cyclase, blocking cyclic AMP accumulation in a dose-dependent manner. Likewise, it inhibits the binding of tritiated iloprost to rodent neuroblastoma cells with a Ki value of about 3 nM. Although CAY10449 was not tested in rats, the related compound CAY10441 shows significant analgesic activity in standard antinociceptive assays.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on the synthesis and characterization of derivatives related to this compound. These derivatives have been analyzed using elemental analysis and spectral studies like IR, 1H-NMR, and were also tested for bactericidal activity against specific bacterial species and fungal microorganisms (Kaila, Desai, & Patel, 2015).
Catalytic Applications
- Another research explored the use of related compounds in intramolecular hydroalkoxylation and hydroamination of alkynes. This study highlighted the catalytic activity of these compounds, particularly in forming 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).
Structural Studies
- The structural tautomerism of 4-acylpyrazolone Schiff bases, which are closely related to the compound , was investigated. This research used various NMR spectroscopic methods to understand the structural behavior in different states (Amarasekara et al., 2009).
Antimicrobial Activities
- Some studies have synthesized derivatives and assessed their antimicrobial activities. These studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Optical Properties
- Research on the synthesis and optical properties of related poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, and their potential applications, was also conducted (Takagi et al., 2013).
Electrochromic Properties
- A study analyzed the influence of hydrogen bonding on the electrochromic properties of conducting polymers. This study provides valuable information on the potential electronic applications of these compounds (Akpinar, Nurioglu, & Toppare, 2012).
Coordination Compounds
- Investigations into coordination compounds derived from reactions of enantiomerically pure 2-amino-thiazoles have also been carried out, demonstrating the versatility of these compounds in forming complex structures (Ramírez-Trejo et al., 2010).
Novel Synthesis Techniques
- Several studies have explored novel synthesis techniques for derivatives of this compound, highlighting the continuous development in the field of organic chemistry and the potential for creating new compounds with varied applications (Gillon et al., 1983).
Dyeing Performance
- Research into the dyeing performance of heteroaryl azo dyes synthesized by coupling diazonium salts with imidazole-thiazole combined compounds related to the compound has been conducted. This study contributes to the understanding of the application of these compounds in the textile industry (Panchal & Chaudhari, 2016).
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 |
InChI |
InChI=1S/C19H21N3O2/c1-13(2)24-17-9-5-15(6-10-17)18(23)14-3-7-16(8-4-14)22-19-20-11-12-21-19/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22) |
Clé InChI |
SPGYSLWXEKMJAN-UHFFFAOYSA-N |
SMILES |
CC(C)Oc1ccc(cc1)C(=O)c1ccc(cc1)NC1=NCCN1 |
Synonymes |
4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]carbonyl]phenyl]-1H-imadazol-2-amine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








